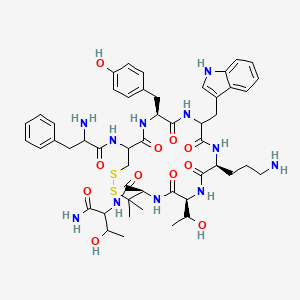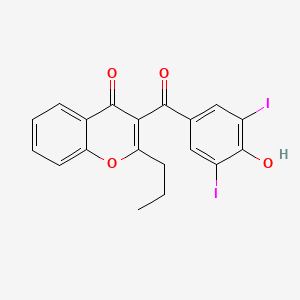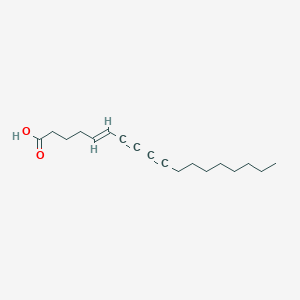
4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly as a stabilizer in polymers and plastics to prevent oxidative degradation. The compound’s structure includes a phenolic group, which is responsible for its antioxidant activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid typically involves the reaction of 2,6-di-tert-butylphenol with acetic acid in the presence of trifluoroacetic anhydride at room temperature . This reaction forms the intermediate 3,5-di-tert-butyl-4-hydroxyacetophenone, which is then further reacted to produce the final compound.
Industrial Production Methods
Industrial production of this compound often involves high-temperature transesterification processes. For example, the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol forms an intermediate ester, which is then subjected to high-temperature transesterification with stearyl alcohol to yield the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to stabilize plastics and prevent oxidative degradation.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Mechanism of Action
The antioxidant activity of 4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid is primarily due to its phenolic group, which can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative stress pathways, contributing to its stabilizing effects in various applications .
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another hindered phenolic antioxidant used in polymer stabilization.
Pentaerythritol tetrakis[(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]: Known for its high effectiveness as a stabilizer in organic compounds and polymers.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of butylated hydroxytoluene used in the synthesis of antistress agents.
Uniqueness
4-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid is unique due to its specific structure, which provides a balance of steric hindrance and antioxidant activity. This makes it particularly effective in stabilizing polymers and preventing oxidative degradation under high-temperature conditions.
Properties
IUPAC Name |
4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-17(2,3)12-9-11(7-8-14(19)16(21)22)10-13(15(12)20)18(4,5)6/h7-10,20H,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQDGAUDNMVMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B10772227.png)
![7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)



![4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B10772260.png)
-zacopride](/img/structure/B10772272.png)
![(Z)-7-[(1R,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772279.png)
![3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772291.png)

![N'-[7-[(1S)-1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B10772301.png)

![(3R,5S,6E)-7-[2,3-bis(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772315.png)
